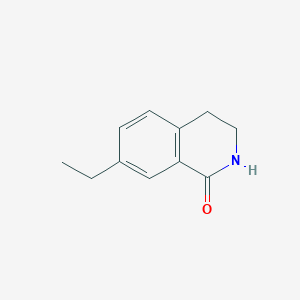

7-ethyl-3,4-dihydro-2H-isoquinolin-1-one

Description

7-Ethyl-3,4-dihydro-2H-isoquinolin-1-one is a hydrogenated isoquinoline derivative with an ethyl group substituted at the 7-position of the aromatic ring. The core structure, 3,4-dihydro-2H-isoquinolin-1-one, consists of a partially saturated bicyclic system with a lactam group. The ethyl substituent introduces steric bulk and moderate electron-donating effects, distinguishing it from other derivatives.

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

7-ethyl-3,4-dihydro-2H-isoquinolin-1-one |

InChI |

InChI=1S/C11H13NO/c1-2-8-3-4-9-5-6-12-11(13)10(9)7-8/h3-4,7H,2,5-6H2,1H3,(H,12,13) |

InChI Key |

HVHXCXRXXAYDHA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(CCNC2=O)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-ethyl-3,4-dihydro-2H-isoquinolin-1-one typically involves the following steps:

Formation of Isoquinoline Derivative: The starting material is often an isoquinoline derivative, which undergoes alkylation at the nitrogen atom.

Reduction Process: The isoquinoline derivative is then reduced to form the dihydroisoquinoline structure.

Ethylation: Ethylation of the dihydroisoquinoline compound is performed to introduce the ethyl group at the 7-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the compound into its corresponding quinoline derivative.

Reduction: Further reduction can lead to the formation of saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed for substitution reactions.

Major Products Formed:

Oxidation Products: Quinoline derivatives.

Reduction Products: Saturated isoquinoline derivatives.

Substitution Products: Halogenated or alkylated isoquinolines.

Scientific Research Applications

7-Ethyl-3,4-dihydro-2H-isoquinolin-1-one has found applications in various fields:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound exhibits biological activities, such as antimicrobial and antifungal properties, making it useful in studying biological systems.

Medicine: It has potential therapeutic applications, including antitumor and antiviral activities.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

7-Ethyl-3,4-dihydro-2H-isoquinolin-1-one is structurally similar to other isoquinoline derivatives, such as 7-methyl-3,4-dihydro-2H-isoquinolin-1-one and 3,4-dihydro-2H-isoquinolin-1-one. the presence of the ethyl group at the 7-position imparts unique chemical and biological properties to the compound. These differences can influence its reactivity, stability, and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs and their substituents are compared below:

Physical Properties

- 6,7-Dimethoxy derivative: Not reported, but molecular weight (207.22) suggests higher melting point than ethyl due to symmetry and packing efficiency .

- Solubility: Hydroxyl and amino derivatives exhibit higher water solubility than ethyl or methyl analogs due to H-bonding .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-ethyl-3,4-dihydro-2H-isoquinolin-1-one, and how do reaction conditions influence yield?

- The compound is typically synthesized via cyclization or substitution reactions starting from ethyl-substituted precursors. For example, derivatives of 3,4-dihydroisoquinolin-1-one are often synthesized using base-mediated intramolecular cyclization (e.g., NaOH in ethanol) or via bromination followed by nucleophilic substitution . Reaction conditions such as solvent polarity (e.g., ethanol vs. chloroform), temperature, and stoichiometry of reagents critically impact yield. For instance, a reported synthesis of a related dihydroisoquinolinone derivative achieved a 36% yield using silica gel column chromatography (petroleum ether/ethyl acetate eluent) after 24-hour stirring .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Key methods include:

- NMR spectroscopy : To confirm substitution patterns (e.g., ethyl group at position 7) and dihydroisoquinolinone core structure .

- X-ray crystallography : Resolves bond angles and torsion angles (e.g., C–H bond lengths constrained to 0.93–0.97 Å in analogous compounds) .

- Mass spectrometry (MS/MS) : Lipid Search or similar databases (>1.5 million fragment ions) can identify lipid-like derivatives .

Q. What preliminary biological activities have been reported for structurally related dihydroisoquinolinone derivatives?

- Analogous compounds exhibit antitumor, antimicrobial, and neuroprotective activities. For example, 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolin-1-one derivatives show antimicrobial activity against Staphylococcus aureus and Escherichia coli . Ethyl substitutions may enhance lipophilicity, potentially improving blood-brain barrier penetration for neurological applications .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Stability studies should employ HPLC or UV-Vis spectroscopy to monitor degradation products. For instance, analogs like 7-amino-2-methyl-3,4-dihydroisoquinolin-1-one require anhydrous Na₂SO₄ during extraction to prevent hydrolysis . Accelerated stability testing (e.g., 40°C/75% RH) can predict shelf-life under storage conditions .

Advanced Research Questions

Q. How can contradictory bioactivity data for dihydroisoquinolinone derivatives be resolved?

- Discrepancies often arise from differences in assay conditions (e.g., cell lines, solvent carriers). For example, antimicrobial activity may vary due to solvent toxicity (e.g., DMSO vs. ethanol). Researchers should:

- Standardize protocols (e.g., CLSI guidelines).

- Use one-way ANOVA with Fisher’s LSD test (95% confidence interval) to statistically validate results .

- Cross-reference with crystallographic data to rule out structural misassignment .

Q. What computational strategies can optimize the synthesis of this compound?

- Density Functional Theory (DFT) calculations can model transition states to identify energy barriers in cyclization steps . Machine learning (e.g., COMSOL Multiphysics-integrated AI) can predict optimal solvent systems or catalyst loadings, reducing trial-and-error experimentation .

Q. How does the ethyl group at position 7 influence electronic and steric properties compared to methyl or methoxy substituents?

- Electronic effects : Ethyl’s +I effect increases electron density on the isoquinolinone ring, potentially altering reactivity in electrophilic substitutions.

- Steric effects : Bulkier than methyl, the ethyl group may hinder access to the 3,4-dihydro region, affecting binding to biological targets (e.g., enzyme active sites). Comparative XRD data for 7-methoxy and 7-methyl analogs highlight torsional angle differences (e.g., −179.55° vs. −161.35° in related structures) .

Q. What methodological improvements can enhance the yield of dihydroisoquinolinone derivatives in multi-step syntheses?

- Catalyst screening : Transition metal catalysts (e.g., Pd/C) may improve hydrogenation efficiency in dihydroisoquinoline intermediates.

- Flow chemistry : Continuous reactors reduce side reactions (e.g., oxidation) compared to batch processes .

- Design of Experiments (DoE) : Factorial designs (e.g., 2³ matrix) can optimize variables like temperature, pH, and reagent ratios .

Q. How can researchers validate the proposed mechanism of action for this compound in neurological assays?

- In silico docking : Molecular docking with targets like NMDA receptors or monoamine oxidases can predict binding affinities .

- Knockout models : CRISPR-edited cell lines (e.g., MAO-B knockout) can isolate specific enzymatic interactions .

- Metabolite profiling : LC-MS/MS tracks metabolic stability and identifies active metabolites .

Methodological Resources

- Statistical analysis : Use SPSS 16.0 for ANOVA and post-hoc tests .

- Synthetic protocols : Refer to silica gel chromatography (petroleum ether/ethyl acetate gradients) and recrystallization in ethanol .

- Theoretical frameworks : Align with neuropharmacology or enzyme inhibition models to contextualize bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.